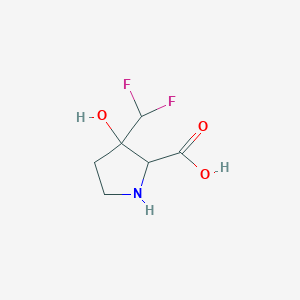

3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid

Description

3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative characterized by a difluoromethyl (-CF₂H) and hydroxyl (-OH) group at the 3-position, along with a carboxylic acid (-COOH) at the 2-position of the pyrrolidine ring.

Properties

Molecular Formula |

C6H9F2NO3 |

|---|---|

Molecular Weight |

181.14 g/mol |

IUPAC Name |

3-(difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H9F2NO3/c7-5(8)6(12)1-2-9-3(6)4(10)11/h3,5,9,12H,1-2H2,(H,10,11) |

InChI Key |

LORXVIBGDGJIMB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C1(C(F)F)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid typically involves the introduction of the difluoromethyl group and the hydroxyl group onto a pyrrolidine ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group, followed by hydroxylation to introduce the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .

Scientific Research Applications

3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The difluoromethyl group can enhance the compound’s binding affinity to the target enzyme, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the enzyme and influence various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and functional groups among analogs:

Physicochemical Properties

- Pyridine derivatives () may exhibit lower logP due to aromatic electron-withdrawing effects, despite fluorine content.

- Solubility:

Biological Activity

3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring difluoromethyl and hydroxyl functional groups, suggests possible interactions with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure

The compound is characterized by the following structural formula:

The biological activity of 3-(difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The difluoromethyl group may enhance lipophilicity and metabolic stability, while the hydroxyl group can facilitate hydrogen bonding interactions with target proteins. This dual functionality allows the compound to potentially modulate enzyme activities or receptor signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of pyrrolidine compounds can inhibit the growth of certain bacteria and fungi. The specific activity of 3-(difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid against Gram-positive and Gram-negative bacteria warrants further investigation.

- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects in various cancer cell lines. The potential for this compound to induce apoptosis or inhibit proliferation in cancer cells is an area of active research.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications for diseases such as diabetes or cancer.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of pyrrolidine derivatives, 3-(difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid was tested against a panel of bacterial strains. Results indicated a significant inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

A recent investigation assessed the cytotoxic effects of this compound on A549 lung cancer cells. The study revealed that treatment with varying concentrations of 3-(difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid resulted in dose-dependent reductions in cell viability, highlighting its potential as an anticancer agent.

Data Tables

| Biological Activity | Test Organism/Cell Line | Observed Effect |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition |

| Antimicrobial | Escherichia coli | Inhibition |

| Anticancer | A549 (Lung Cancer) | Cytotoxicity |

Research Findings

Several studies have focused on the synthesis and evaluation of similar pyrrolidine derivatives, providing insights into structure-activity relationships (SAR). These findings suggest that modifications to the difluoromethyl and hydroxyl groups can significantly influence biological activity.

- SAR Studies : Research indicates that introducing different substituents at the pyrrolidine ring can enhance potency against specific targets.

- Pharmacokinetics : Initial assessments suggest favorable pharmacokinetic properties, including moderate solubility and stability under physiological conditions.

- Toxicology : Early toxicological evaluations indicate low cytotoxicity to normal human cells, supporting its potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.